molecular formula C26H23N5O5 B11501082 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11501082
M. Wt: 485.5 g/mol
InChI Key: HPDUDAFEWHWENQ-UHFFFAOYSA-N
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Description

4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core, substituted with dimethoxy, nitrophenyl, and carboxamide groups.

Chemical Reactions Analysis

4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its ability to act as a photoreactive crosslinker. Upon exposure to UV light, the compound undergoes photolysis, releasing reactive intermediates that can form covalent bonds with nearby molecules . This property is particularly useful in studying molecular interactions and pathways in biological systems.

Properties

Molecular Formula

C26H23N5O5

Molecular Weight

485.5 g/mol

IUPAC Name

4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H23N5O5/c1-15-23(25(32)28-16-9-5-4-6-10-16)24(30-19-12-8-7-11-18(19)29-26(30)27-15)17-13-21(35-2)22(36-3)14-20(17)31(33)34/h4-14,24H,1-3H3,(H,27,29)(H,28,32)

InChI Key

HPDUDAFEWHWENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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